molecular formula C9H7NO2 B2835312 2-Oxo-2,3-dihydro-1H-indole-7-carbaldehyde CAS No. 933753-63-0

2-Oxo-2,3-dihydro-1H-indole-7-carbaldehyde

Cat. No.: B2835312
CAS No.: 933753-63-0
M. Wt: 161.16
InChI Key: WBNYFGSNZDSVEB-UHFFFAOYSA-N
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Description

2-Oxo-2,3-dihydro-1H-indole-7-carbaldehyde is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2,3-dihydro-1H-indole-7-carbaldehyde typically involves the use of indole as a starting material. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Another method involves the use of palladium-catalyzed annulation reactions to form the indole ring system .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale chemical synthesis using similar methods as those used in laboratory settings. The choice of method depends on factors such as yield, cost, and environmental impact. Green chemistry approaches, which aim to reduce the use of hazardous substances and minimize waste, are increasingly being adopted in the industrial production of indole derivatives .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2,3-dihydro-1H-indole-7-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted indoles. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

2-Oxo-2,3-dihydro-1H-indole-7-carbaldehyde has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-2,3-dihydro-1H-indole-7-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and other bioactive molecules .

Properties

IUPAC Name

2-oxo-1,3-dihydroindole-7-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-5-7-3-1-2-6-4-8(12)10-9(6)7/h1-3,5H,4H2,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNYFGSNZDSVEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)C=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933753-63-0
Record name 2-oxo-2,3-dihydro-1H-indole-7-carbaldehyde
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